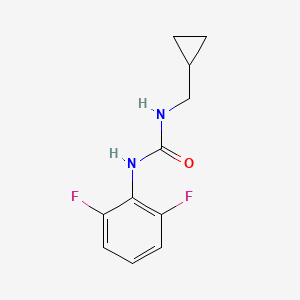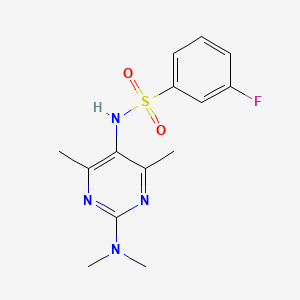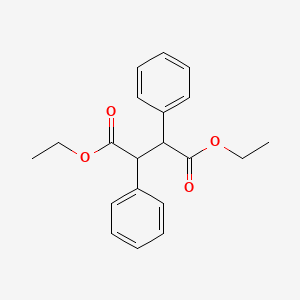
2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
The exact mass of the compound 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies focus on synthesizing novel compounds with potential antimicrobial properties. For example, novel Schiff bases and their derivatives have been synthesized using similar structural motifs and evaluated for their in vitro antimicrobial activity. These compounds have shown excellent to moderate activity against various pathogens, indicating their potential as antimicrobial agents (Puthran et al., 2019).
Antiviral and Antifungal Activities
Research into the synthesis of heterocyclic compounds, including those related to pyrazole and thiophene derivatives, has demonstrated potential antiviral and antifungal properties. The structural elucidation of these compounds and their subsequent evaluation against specific viruses and fungi suggest their usefulness in developing new antiviral and antifungal therapies (Attaby et al., 2006).
Fungicidal Activity
Compounds containing pyrazole and oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been synthesized and tested for their fungicidal activities. Certain derivatives exhibited moderate inhibitory activity against specific fungal strains, showcasing their potential in agricultural applications to control fungal infections (Liu et al., 2012).
Anticancer Activity
There's ongoing research into the anticancer properties of sulfur-containing heterocyclic analogs. Studies have identified compounds that selectively target cancer cells, inducing apoptosis through various mechanisms, including antioxidant activity, caspase cascade activation, and cell cycle arrest. These findings highlight the potential for developing novel chemotherapy agents based on such compounds (Haridevamuthu et al., 2023).
Catalysis and Synthetic Applications
Research has also explored the use of related compounds in catalytic processes, such as the hydrocarboxylation of imines utilizing CO2. These studies aim to develop efficient synthetic routes for producing amino acid derivatives, underscoring the utility of these compounds in organic synthesis and potential pharmaceutical applications (Gordon et al., 2022).
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-4-6-14(7-5-13)15-11-16(17-3-2-10-24-17)21(20-15)18(23)12-19-8-9-22/h2-7,10,16,19,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLRNUNKVSWXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-hydroxyethyl)amino)-1-(5-(thiophen-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)




![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)



![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)